Meso-A-A-dimercaptoadipic acid disodium
CAS No.: 102814-07-3
Cat. No.: VC0012335
Molecular Formula: C22H19N5
Molecular Weight: 353.429
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102814-07-3 |
---|---|
Molecular Formula | C22H19N5 |
Molecular Weight | 353.429 |
IUPAC Name | 2-[4-(4-carbamimidoylphenyl)phenyl]-1H-indole-6-carboximidamide |
Standard InChI | InChI=1S/C22H19N5/c23-21(24)16-7-3-14(4-8-16)13-1-5-15(6-2-13)19-11-17-9-10-18(22(25)26)12-20(17)27-19/h1-12,27H,(H3,23,24)(H3,25,26) |
Standard InChI Key | UCQUHTKKHKLNML-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C3=CC4=C(N3)C=C(C=C4)C(=N)N |
Introduction
Chemical Identity and Structure
Meso-A-A-dimercaptoadipic acid disodium is a disodium salt derivative of a dimercapto adipic acid. The compound is characterized by the presence of two thiol (mercapto) groups positioned at the alpha positions of adipic acid, with the carboxylic acid groups existing as sodium salts. This structure gives the compound its potential chelating properties, which may be valuable in various applications including heavy metal detoxification.
Basic Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers and nomenclature systems. Table 1 summarizes the key identification parameters of Meso-A-A-dimercaptoadipic acid disodium.
Table 1: Chemical Identity of Meso-A-A-dimercaptoadipic acid disodium
Parameter | Value |
---|---|
CAS Number | 102814-07-3 |
Molecular Formula | C6H8Na2O4S2 |
Molecular Weight | 254.2 g/mol |
IUPAC Name | disodium;2,2-bis(sulfanyl)hexanedioate |
InChIKey | SHAYMNPXUDNWRE-UHFFFAOYSA-L |
Parent Compound | 2,2-Bis(sulfanyl)hexanedioic acid |
The compound is registered in chemical databases with the CAS number 102814-07-3, which serves as its unique identifier in chemical literature and regulatory contexts . Its molecular formula C6H8Na2O4S2 indicates the presence of 6 carbon atoms, 8 hydrogen atoms, 2 sodium atoms, 4 oxygen atoms, and 2 sulfur atoms . The molecular weight is calculated to be 254.2 g/mol, which is consistent across chemical databases .
Structural Representation
The chemical structure of Meso-A-A-dimercaptoadipic acid disodium can be represented using several notation systems that capture its atomic arrangement and bonding patterns. The SMILES notation (C(CC(=O)[O-])CC(C(=O)[O-])(S)S.[Na+].[Na+]) provides a linear representation of the molecular structure, indicating a carbon chain with carboxylate groups at both ends, and two thiol groups attached to one of the alpha carbons .
The compound is derived from the parent compound 2,2-Bis(sulfanyl)hexanedioic acid (CID 17775181), with the carboxylic acid groups converted to their disodium salt form . This salt formation likely improves the water solubility of the compound, which can be advantageous for potential pharmaceutical applications.
Physicochemical Properties
The physicochemical properties of Meso-A-A-dimercaptoadipic acid disodium provide insights into its behavior in biological systems and its potential applications. These properties determine how the compound interacts with biological membranes, proteins, and other molecules in the body.
Physical and Chemical Characteristics
Table 2 presents the key physicochemical properties of Meso-A-A-dimercaptoadipic acid disodium as computed by various chemical analysis tools.
Table 2: Physicochemical Properties of Meso-A-A-dimercaptoadipic acid disodium
Property | Value |
---|---|
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 82.3 Ų |
Heavy Atom Count | 14 |
Complexity | 179 |
Formal Charge | 0 |
Covalently-Bonded Unit Count | 3 |
The compound possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors, suggesting significant potential for hydrogen bonding interactions . This characteristic is important for water solubility and interactions with biological targets. The topological polar surface area of 82.3 Ų indicates a moderate polarity, which could influence the compound's ability to penetrate cell membranes .
Structural Features and Stereochemistry
The compound has 3 rotatable bonds, which contributes to its conformational flexibility . This flexibility may play a role in its ability to chelate metal ions by adopting optimal geometries for coordination.
Compound | Structure | Documented Application |
---|---|---|
Meso-A-A-dimercaptoadipic acid disodium | Disodium salt of alpha,alpha'-dimercaptoadipic acid | Not specified in available literature |
Meso-2,3-dimercaptosuccinic acid (DMSA) | Dimercapto derivative of succinic acid | Chelation therapy for lead poisoning |
While DMSA has a well-established role in chelation therapy, the specific applications of Meso-A-A-dimercaptoadipic acid disodium remain to be fully elucidated in published literature. The structural difference between these compounds lies primarily in the carbon chain length: DMSA is based on a four-carbon succinic acid backbone, while Meso-A-A-dimercaptoadipic acid disodium is based on a six-carbon adipic acid backbone .
This difference in carbon chain length could potentially affect the compound's chelating properties, pharmacokinetics, and therapeutic efficacy. The longer carbon chain might provide different spatial arrangements of the thiol groups, potentially affecting metal binding specificity and strength.
Research Gaps and Future Directions
There are significant gaps in the published literature regarding the specific properties, synthesis methods, and applications of Meso-A-A-dimercaptoadipic acid disodium. Future research directions might include:
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Evaluating its chelating efficacy compared to established chelating agents like DMSA for various heavy metals
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Investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
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Assessing potential therapeutic applications beyond metal chelation
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Developing optimized synthesis routes for the compound
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Studying structure-activity relationships to understand how the longer carbon chain affects its chelating properties
These research directions would provide valuable insights into the potential utility of this compound in clinical and environmental applications.
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